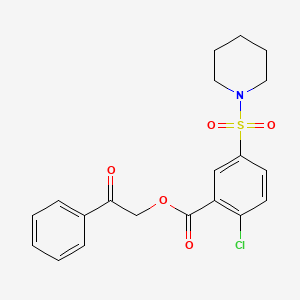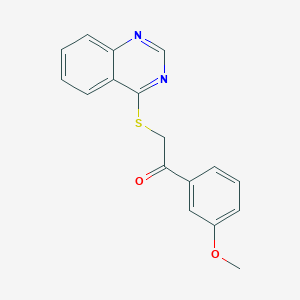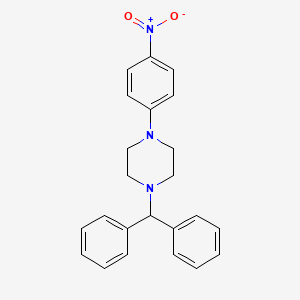![molecular formula C20H23F2NO4 B10810170 [2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] adamantane-1-carboxylate](/img/structure/B10810170.png)
[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-386712 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-386712 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of WAY-386712 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced equipment to ensure consistency and quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize the production of WAY-386712.
Chemical Reactions Analysis
Types of Reactions
WAY-386712 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-386712 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of WAY-386712 depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
WAY-386712 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: WAY-386712 is studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic benefits, including its role in treating specific diseases and conditions.
Industry: WAY-386712 is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-386712 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. These interactions can influence cellular processes, signaling pathways, and overall physiological responses.
Comparison with Similar Compounds
WAY-386712 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
WAY-316606: Known for its role as a secreted Frizzled-Related Protein-1 inhibitor, increasing Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in various research studies.
The uniqueness of WAY-386712 lies in its specific molecular structure and the distinct biochemical pathways it influences, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23F2NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C20H23F2NO4/c21-19(22)27-16-3-1-15(2-4-16)23-17(24)11-26-18(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14,19H,5-11H2,(H,23,24) |
InChI Key |
BPZOJVFOSSNPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B10810093.png)
![2-[1-(2-cyanoethyl)benzimidazol-2-yl]sulfanyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B10810095.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide](/img/structure/B10810117.png)


![[2-(N-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B10810147.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10810151.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10810159.png)
![2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10810160.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10810176.png)
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-hydroxybenzoate](/img/structure/B10810187.png)
